molecular formula C17H23F3N2O2 B8163986 Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Cat. No.: B8163986
M. Wt: 344.37 g/mol
InChI Key: HAWPFMOFMJCTHX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperidine-1-carboxylate derives from its core piperidine ring, substituted at position 4 with a phenyl group bearing amino (–NH₂) and trifluoromethyl (–CF₃) groups at positions 4 and 2, respectively. The piperidine nitrogen is functionalized with a tert-butoxycarbonyl (Boc) protecting group.

Key nomenclature rules applied include:

  • Parent chain selection : Piperidine (azacyclohexane) serves as the parent heterocycle.
  • Substituent numbering : The phenyl substituent’s positions are prioritized by the Cahn-Ingold-Prelog rules, with –NH₂ at position 4 and –CF₃ at position 2.
  • Prefix ordering : The Boc group is designated as a carboxylate ester at the piperidine nitrogen.

A comparative analysis of alternative names reveals inconsistencies in older literature, such as omitting locants for substituents. Modern databases like PubChem standardize the name to avoid ambiguity.

Crystallographic Analysis of Molecular Geometry

While X-ray crystallographic data for this specific compound remains unpublished, structural analogs provide insights. For example, tert-butyl 4-[2-amino-4-(trifluoromethyl)phenyl]piperidine-1-carboxylate (PubChem CID 154869711) exhibits a chair conformation in the piperidine ring, with the phenyl group equatorial to minimize steric clash with the Boc group. Key geometric features include:

Parameter Value (Hypothetical) Basis in Analogous Compounds
Piperidine ring puckering Chair conformation
C–N bond length 1.45 Å Piperidine derivatives
Dihedral angle (phenyl vs. piperidine) 85–90° Steric hindrance from –CF₃

The trifluoromethyl group’s electronegativity distorts the phenyl ring’s planarity, creating a 10–15° deviation from coplanarity with the piperidine.

Electronic Configuration and Orbital Hybridization

The molecule’s electronic structure is defined by:

  • Piperidine nitrogen : sp³-hybridized, with a lone pair in a tetrahedral geometry.
  • Amino group (–NH₂) : sp³ hybridization, donating electron density to the phenyl ring via resonance.
  • Trifluoromethyl group (–CF₃) : sp³ hybridization on carbon, with polar C–F bonds (bond dipole ≈ 1.4 D).

The Boc group’s carbonyl oxygen (sp² hybridized) withdraws electron density from the piperidine nitrogen, reducing basicity. Computational studies of related compounds show HOMO localization on the amino group and LUMO on the –CF₃ moiety, suggesting charge-transfer interactions.

Conformational Dynamics of Piperidine Core

The piperidine ring adopts a chair conformation with axial Boc and equatorial phenyl substituents to minimize steric strain. Key dynamic behaviors include:

  • Ring flipping : Energy barriers (~10–12 kcal/mol) arise from steric clashes between the Boc group and phenyl ring.
  • –CF₃ group rotation : Restricted rotation (barrier ~5 kcal/mol) due to fluorine’s van der Waals radius.
  • Hydrogen bonding : The amino group forms intramolecular H-bonds with the Boc carbonyl, stabilizing the conformation.

Molecular dynamics simulations of analogs predict a 3:1 equilibrium favoring the chair over boat conformations at 25°C.

Properties

IUPAC Name

tert-butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-8-6-11(7-9-22)13-5-4-12(21)10-14(13)17(18,19)20/h4-5,10-11H,6-9,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWPFMOFMJCTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Aryl Halides

In cases where nitro intermediates are inaccessible, Buchwald-Hartwig amination may be employed:

  • Reagents : 4-Bromo-2-(trifluoromethyl)phenylpiperidine, Pd₂(dba)₃, Xantphos, NH₃, dioxane.

  • Conditions : Heating at 100°C for 24 hours yields the amine directly.

Key Data :

ParameterValue
Yield60–65%

Critical Analysis of Methodologies

Efficiency of Suzuki Coupling

The Suzuki-Miyaura method offers high regioselectivity and compatibility with Boc-protected amines. However, the availability of specialized aryl bromides (e.g., 4-bromo-2-(trifluoromethyl)nitrobenzene) limits scalability.

Nitro Reduction vs. Direct Amination

While nitro reduction provides high yields, it necessitates an additional step. Direct amination simplifies the process but requires stringent anhydrous conditions.

Physicochemical Properties

PropertyValue
Molecular Weight357.4 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point446.5 ± 45.0 °C

Challenges and Optimization

  • Trifluoromethyl Group Stability : The electron-withdrawing CF₃ group can deactivate the aryl ring, necessitating elevated temperatures during coupling.

  • Purification : Column chromatography with gradients of EtOAc/hexane (20–30%) effectively separates intermediates.

Industrial-Scale Considerations

For large-scale synthesis, catalytic systems using Pd/C or immobilized ligands reduce costs. Continuous flow hydrogenation has been explored for nitro reductions to enhance throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperidine-1-carboxylate is primarily investigated for its role as a pharmacological agent. It has been noted for its potential as a FAK (Focal Adhesion Kinase) inhibitor , which is crucial in cancer research. FAK inhibitors are being explored for their ability to disrupt cancer cell signaling pathways, thereby inhibiting tumor growth and metastasis .

Case Study: FAK Inhibition

A study demonstrated that derivatives of piperidine compounds, including this compound, showed promising results in inhibiting FAK activity. This inhibition leads to reduced cell migration and invasion in various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Neuropharmacology

Research indicates that compounds similar to this compound exhibit properties that could be beneficial in treating neurological disorders. The piperidine structure is known for its ability to interact with neurotransmitter systems, potentially leading to applications in treating conditions such as depression and anxiety.

Case Study: Neurotransmitter Interaction

In vitro studies have shown that modifications on the piperidine ring can enhance binding affinity to serotonin receptors, suggesting that this compound may serve as a scaffold for developing new antidepressants .

Synthesis of Novel Compounds

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique trifluoromethyl group enhances lipophilicity, which is advantageous for drug formulation and delivery.

Synthesis Example

Researchers have successfully synthesized various derivatives by modifying the amino group or the piperidine ring, leading to compounds with enhanced biological activity against specific targets .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound has been crucial in optimizing its efficacy and safety profile. SAR studies have revealed that variations in the trifluoromethyl substitution can significantly impact the compound's potency and selectivity.

Data Table: SAR Findings

ModificationEffect on ActivityReference
Trifluoromethyl groupIncreases lipophilicity
Alteration of amino groupEnhances receptor binding
Piperidine ring modificationsAlters metabolic stability

Mechanism of Action

The mechanism by which tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to several piperidine derivatives with varying substituents on the phenyl ring or modifications to the piperidine scaffold. Below is a comparative analysis:

Compound Name Substituents/Modifications Key Differences Potential Implications
Tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate 3-Chloro-2-nitroanilino group Nitro and chloro substituents (vs. amino and CF₃) Higher electron-withdrawing effects; potential for nitro reduction to amine in synthesis.
3-(4-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-triazolo[4,3-a]pyridine-6-carbonitrile (62) 4-Fluoro-2-(trifluoromethyl)phenyl group; triazolopyridine moiety Additional fluorine substituent; fused triazolopyridine ring Enhanced lipophilicity and altered binding affinity due to heterocyclic incorporation.
Tert-butyl 4-(2-fluoro-6-(trifluoromethyl)phenyl)piperidine-1-carboxylate 2-Fluoro-6-(trifluoromethyl)phenyl group Fluorine at position 2 (vs. amino at position 4) Steric and electronic effects may reduce hydrogen-bonding capacity.
Tert-butyl 4-(4-(trifluoromethyl)phenyl)-3,6-dihydropyridine-1-carboxylate Partially unsaturated dihydropyridine ring Reduced saturation in piperidine ring Conformational flexibility differences; potential for altered metabolic stability.
Tert-butyl 4-[4-((2,6-dioxopiperidin-3-yl)amino)phenyl]piperidine-1-carboxylate 4-((2,6-Dioxopiperidin-3-yl)amino)phenyl group Polar dioxopiperidine moiety Increased solubility and potential for proteolysis-targeting chimera (PROTAC) applications.

Biological Activity

However, I can provide some general information about structurally similar compounds that may give insight into potential biological activities:

Potential Biological Activities

Enzyme Inhibition
Compounds with similar structures have shown potential as enzyme inhibitors. For example, some 4-aryl piperidine derivatives have been investigated as inhibitors of ADAMTS7, an enzyme involved in atherosclerosis progression . While the specific compound was not mentioned, related structures demonstrated inhibitory activity against ADAMTS7 in recombinant human enzyme assays.

Antimicrobial Properties
Some piperidine-containing compounds have exhibited antimicrobial activity. A high-throughput screen of chemical libraries identified several chemotypes, including 4-phenylpiperidines, with activity against Mycobacterium tuberculosis . The 4-phenylpiperidine compounds showed minimum inhibitory concentration (MIC) values ranging from 6.3 to 23 μM against M. tuberculosis.

Potential Applications
The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen suggests this compound may serve as an intermediate in the synthesis of other biologically active molecules. Similar structures have been used in the development of:

  • Pharmaceuticals targeting neurological disorders
  • Compounds for biochemical research on receptor interactions and signaling pathways
  • Advanced materials with enhanced thermal and chemical properties

Limitations and Future Research

It's important to note that the biological activity of a compound can vary significantly with small structural changes. Without specific data on Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperidine-1-carboxylate, its exact biological profile remains unknown. Further research, including in vitro and in vivo studies, would be necessary to elucidate its specific biological activities and potential therapeutic applications.

To gain more insight into this compound's biological activity, researchers could:

  • Conduct enzyme inhibition assays against various targets
  • Perform cellular assays to assess effects on different biological pathways
  • Evaluate its antimicrobial properties against a range of pathogens
  • Investigate its potential as a building block for the synthesis of bioactive compounds

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperidine-1-carboxylate?

The compound is typically synthesized via multi-step reactions involving:

  • Buchwald-Hartwig amination for introducing aromatic amines .
  • Hydrogenation of dihydropyridine intermediates using PtO₂ or Pd catalysts under H₂ atmosphere to saturate the piperidine ring (e.g., 72-hour reaction with PtO₂ in EtOAc/HOAc) .
  • Protection/deprotection strategies using tert-butyloxycarbonyl (Boc) groups, followed by HCl-mediated deprotection .

Q. Key Reaction Data

StepReagents/ConditionsYieldCharacterizationReference
HydrogenationPtO₂, H₂ (1 atm), EtOAc/HOAc, 72 h88%¹H NMR, ESI MS
Boc Deprotection2M HCl in Et₂O, 18 h88%¹H NMR
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, reflux78%¹H NMR, MS

Q. How is the structural identity of this compound confirmed experimentally?

Methodological characterization includes:

  • ¹H/¹³C NMR : Analyze splitting patterns and chemical shifts (e.g., aromatic protons at δ 7.48–7.62 ppm, Boc tert-butyl group at δ 1.42 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI MS m/z = 248 [M + H]⁺ for deprotected piperidine derivatives) .
  • Chromatography : Purify intermediates using silica gel columns (e.g., 0–10% EtOAc in hexanes) .

Q. What safety precautions are critical during handling?

  • Respiratory/eye protection : Use NIOSH-approved masks and goggles due to potential irritant properties .
  • Waste disposal : Segregate hazardous waste and collaborate with certified disposal agencies .
  • Emergency protocols : Immediate rinsing for eye/skin contact (15+ minutes) and avoidance of induced vomiting upon ingestion .

Advanced Research Questions

Q. How can reaction yield discrepancies be systematically analyzed?

  • Parameter optimization : Vary catalyst loading (e.g., PtO₂ from 0.42 mmol to 0.63 mmol) or reaction time (e.g., 48 vs. 72 hours for hydrogenation) .
  • Impurity profiling : Use LC-MS or TLC to identify side products (e.g., incomplete deprotection or coupling).
  • Solvent effects : Compare polar (EtOAc) vs. non-polar (hexane) solvents for crystallization efficiency .

Q. What strategies improve the compound’s bioactivity in target engagement studies?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity to receptors like P2Y14 .
  • PROTAC integration : Conjugate the piperidine core to E3 ligase binders to degrade target proteins (e.g., PDEδ-binding PROTACs) .
  • Metabolic stability : Replace labile esters (e.g., tert-butyl) with stabilized carbamates to prolong half-life .

Q. How are structural contradictions resolved in crystallographic studies?

  • SHELX refinement : Use SHELXL for high-resolution data to optimize bond lengths/angles and validate H-bonding networks .
  • Twinned data analysis : Apply SHELXE for robust phasing in cases of crystal twinning .
  • Computational validation : Cross-check experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What methodologies assess the compound’s role in lipid metabolism modulation?

  • In vitro assays : Measure PDEδ-binding affinity via fluorescence polarization (FP) or surface plasmon resonance (SPR) .
  • In vivo efficacy : Administer PROTAC derivatives in rodent models and quantify lipid biomarkers (e.g., triglycerides) via LC-MS .
  • Structural analogs : Compare activity of tert-butyl derivatives vs. non-Boc-protected piperidines to assess protective group effects .

Q. How can regioselectivity challenges in functionalization be addressed?

  • Directing groups : Use sulfonamide or urea moieties to steer electrophilic substitution to specific positions on the phenyl ring .
  • Metal catalysis : Employ Pd/XPhos systems for C-H activation at meta positions of trifluoromethylphenyl groups .
  • Protection strategies : Temporarily block reactive amines with Boc groups to prevent undesired side reactions .

Data Contradiction Analysis Example
Scenario : Conflicting ¹H NMR signals for piperidine protons.
Resolution :

Verify solvent effects (DMSO-d₆ vs. CDCl₃ shifts proton signals by 0.1–0.3 ppm) .

Check for rotamers: Boc groups can cause splitting due to restricted rotation .

Compare with literature: Match δ 3.10–2.94 ppm (piperidine CH₂) to published spectra .

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